N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(2-ethoxyphenyl)benzenesulfonamide
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Overview
Description
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(2-ethoxyphenyl)benzenesulfonamide is a complex organic compound with a unique structure that combines a piperidine ring, a benzyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(2-ethoxyphenyl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the benzyl group. The final step involves the sulfonation of the compound to form the benzenesulfonamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(2-ethoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(2-ethoxyphenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(2-ethoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-methoxyphenyl)benzenesulfonamide
- N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(4-fluorophenyl)benzenesulfonamide
- N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(2,4-dichlorobenzyl)benzenesulfonamide
Uniqueness
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(2-ethoxyphenyl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(2-ethoxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O4S/c1-2-34-27-16-10-9-15-26(27)30(35(32,33)25-13-7-4-8-14-25)22-28(31)29-19-17-24(18-20-29)21-23-11-5-3-6-12-23/h3-16,24H,2,17-22H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELBRZKXRMAFQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)N2CCC(CC2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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